molecular formula C10H14BrClFNO B6213395 3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride CAS No. 2727074-00-0

3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride

Cat. No.: B6213395
CAS No.: 2727074-00-0
M. Wt: 298.6
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Description

3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is an organic compound that contains bromine, fluorine, and nitrogen atoms. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves the reaction of 5-bromo-2-fluorobenzylamine with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2727074-00-0

Molecular Formula

C10H14BrClFNO

Molecular Weight

298.6

Purity

95

Origin of Product

United States

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